4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one
Description
4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
4-(butylamino)-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-13-20-17-15-11-7-8-12-16(15)21(14-9-5-4-6-10-14)19(23)18(17)22(24)25/h4-12,20H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPPVJMYRMLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction is the most widely reported method for constructing the quinoline scaffold in derivatives structurally related to 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one. As demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, this approach involves cyclocondensation of 2-aminobenzophenone derivatives with β-keto carbonyl compounds under acidic conditions.
Reaction Conditions:
The solvent-free protocol using PPA enhances reaction efficiency by minimizing side reactions and simplifying purification. X-ray diffraction analysis confirms the regioselective formation of the 4-phenyl substituent during cyclization.
Nitration of the Quinoline Core
Regioselective Nitro Group Introduction
The 3-nitro substituent is introduced via electrophilic aromatic substitution after core formation. Nitration typically employs:
Reagent System:
- Concentrated nitric acid (HNO₃)
- Sulfuric acid (H₂SO₄) as catalyst
- Temperature: 0–5°C (to minimize over-nitration)
Mechanistic Considerations:
The electron-rich C3 position of the quinoline ring undergoes preferential nitration due to resonance stabilization of the intermediate arenium ion. Computational studies using density functional theory (DFT) at the B3LYP/6-311G(d,p) level confirm the thermodynamic favorability of 3-substitution in similar systems.
Butylamino Group Installation
Nucleophilic Aromatic Substitution
The 4-position chloro intermediate undergoes displacement with n-butylamine:
Reaction Parameters:
- Substrate: 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one
- Nucleophile: n-Butylamine (10 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
- Yield: 65–72% (estimated from analogous reactions)
Key Optimization Factors:
- Base selection (e.g., K₂CO₃ vs. Et₃N)
- Microwave irradiation to reduce reaction time
- Phase-transfer catalysts for improved amine accessibility
Reductive Amination Pathways
Alternative routes involving nitro group reduction followed by alkylation have been proposed but remain experimentally unverified for this specific compound.
Process Optimization Challenges
Purification Difficulties
The polar nitro and amino groups complicate isolation:
Effective Techniques:
Scalability Considerations
Industrial-scale production faces hurdles:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic nitration | Continuous flow reactors |
| Amine volatility | High-pressure autoclaves |
| Catalyst recycling | Immobilized PPA on silica support |
Analytical Characterization
Critical spectroscopic data for intermediate validation:
1H NMR (400 MHz, CDCl₃):
- δ 8.52 (d, J = 8.4 Hz, 1H, H-5)
- δ 7.89–7.45 (m, 5H, Ph)
- δ 5.21 (br s, 1H, NH)
- δ 3.34 (t, J = 7.2 Hz, 2H, NCH₂)
13C NMR (101 MHz, CDCl₃):
- δ 160.2 (C=O)
- δ 148.1 (C-NO₂)
- δ 134.8–126.3 (aromatic carbons)
FT-IR (KBr):
Unresolved Synthetic Challenges
Despite methodological advances, several gaps persist:
- Catalyst Lifespan: PPA deactivation after 3–5 cycles in Friedländer reactions
- Byproduct Formation: 10–15% dimerization during amination steps
- Enantioselective Synthesis: No reported asymmetric routes to date
Future research directions should prioritize flow chemistry approaches and computational reaction modeling to address these limitations. The development of heterogeneous catalytic systems and biocatalytic methods could significantly improve the sustainability profile of this synthesis.
Chemical Reactions Analysis
4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar compounds to 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Quinoline N-oxide: Used in organic synthesis and as a precursor to other biologically active compounds.
2-Phenylquinoline: Studied for its potential anticancer activity.
What sets this compound apart is its unique combination of a butylamino group and a nitro group, which may confer distinct biological activities and chemical reactivity.
Biological Activity
4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by a butylamino group and a nitro substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The general synthetic route includes:
- Starting Materials : Aniline derivatives and 2-nitrobenzaldehyde.
- Reaction Conditions : The reaction is usually carried out in a solvent such as ethanol or DMF with the presence of an acid catalyst.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| 4-hydroxyquinoline | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspases and modulation of cell cycle proteins.
Case Study: Anticancer Effects
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| This compound | TNF-alpha | 10 |
| IL-6 | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
- DNA Interaction : Its planar structure allows intercalation between DNA bases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves multi-step functionalization of 4-hydroxyquinolin-2(1H)-one scaffolds. For example:
- Step 1 : Introduce the nitro group at position 3 via nitration of a precursor (e.g., 3-acetyl derivatives) using nitric acid in sulfuric acid .
- Step 2 : Alkylation or amination at position 4 using butylamine under reflux conditions in ethanol, often catalyzed by KOH .
- Characterization : Intermediates are validated via -NMR (e.g., δ 8.15 ppm for -OH protons), IR (C=O stretch at ~1630 cm), and mass spectrometry (molecular ion peaks) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies hydrogen-bonded C=O (1630–1660 cm) and nitro groups (~1520 cm) .
- -NMR : Key signals include aromatic protons (δ 6.9–8.2 ppm), butyl chain protons (δ 0.8–1.6 ppm), and exchangeable -NH/-OH protons (broad singlets) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group position) using SHELXL for refinement and WinGX for data processing .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Single crystals are grown via slow evaporation (e.g., from DMF/ethanol). Diffraction data collected at 100–150 K using Mo-Kα radiation .
- Refinement : SHELXL refines atomic coordinates with anisotropic displacement parameters. Hydrogen bonds (e.g., O-H···O) are analyzed using DIAMOND software .
- Validation : CIF files are cross-checked with Mercury for bond lengths/angles and PLATON for symmetry .
Advanced Research Questions
Q. How can discrepancies in NMR data during structural elucidation be resolved?
- Methodological Answer :
- Contradiction Analysis : If -NMR signals conflict with expected splitting (e.g., due to tautomerism), use -NMR DEPT to confirm carbon environments or 2D NMR (COSY, HSQC) to map connectivity .
- Cross-Validation : Compare with X-ray data (e.g., bond lengths for nitro groups) .
- Dynamic Effects : Variable-temperature NMR can resolve broadening caused by slow exchange (e.g., rotamers in the butyl chain) .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., for nitro group electron-withdrawing effects) .
- Reactivity : Fukui indices identify nucleophilic/electrophilic sites. For example, the nitro group directs electrophilic substitution to position 5/7 of the quinoline ring .
- Solvent Effects : Use PCM models in Gaussian to simulate solvation effects on tautomer stability .
Q. What strategies optimize reaction yields in the synthesis of 4-(butylamino)-3-nitro derivatives?
- Methodological Answer :
- Condition Screening : Use Design of Experiments (DoE) to vary solvent (DMF vs. ethanol), temperature (60–120°C), and catalyst (KOH vs. NaH) .
- Byproduct Mitigation : Add molecular sieves to absorb water in amination steps, reducing hydrolysis .
- Purification : Recrystallize from ethyl acetate/hexane (3:1) to remove unreacted butylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
